REACTION_SMILES
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[CH2:12]1[CH2:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1.[CH2:26]([Cl:27])[Cl:28].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][Br:8])[cH:9][cH:10][cH:11]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][N:16]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:18][CH2:17]2)[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(CBr)c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(CN2CCCCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |